molecular formula C9H18O B14280803 1-[(But-3-en-2-yl)oxy]pentane CAS No. 139650-36-5

1-[(But-3-en-2-yl)oxy]pentane

Cat. No.: B14280803
CAS No.: 139650-36-5
M. Wt: 142.24 g/mol
InChI Key: DZIPXLPDJVYIHO-UHFFFAOYSA-N
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Description

IUPAC Name: 1-[(But-3-en-2-yl)oxy]pentane
Molecular Formula: C₉H₁₆O
Structural Features: The compound consists of a pentane backbone with an ether oxygen linked to a but-3-en-2-yl group. The butenyl substituent introduces a double bond between carbons 3 and 4, creating an allyl ether system. This unsaturated structure imparts distinct chemical reactivity compared to saturated ethers.
Physical Properties: The presence of the double bond reduces molecular weight (142.23 g/mol) and lowers boiling point relative to saturated analogs like 1-butoxypentane (144.25 g/mol) due to weaker van der Waals interactions. The compound is likely a liquid at room temperature.
Synthesis: Typically prepared via Williamson ether synthesis, reacting but-3-en-2-ol with a pentyl halide under basic conditions. Alternative routes may involve catalytic dehydration or alkoxylation.

Properties

CAS No.

139650-36-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-but-3-en-2-yloxypentane

InChI

InChI=1S/C9H18O/c1-4-6-7-8-10-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3

InChI Key

DZIPXLPDJVYIHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(But-3-en-2-yl)oxy]pentane can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(But-3-en-2-yl)oxy]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the butenyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated ethers

    Substitution: Halogenated or aminated ethers

Scientific Research Applications

1-[(But-3-en-2-yl)oxy]pentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers. It may also serve as a model compound in the investigation of metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[(But-3-en-2-yl)oxy]pentane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the double bond in the butenyl group is hydrogenated, resulting in a saturated ether. Substitution reactions involve the nucleophilic attack on the ether linkage, leading to the formation of substituted products.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Accessibility : The unsaturated ether’s synthesis requires precise control to avoid side reactions (e.g., diene formation). Catalytic methods using palladium or nickel improve yield .

Substituent Effects : The position of the double bond (but-3-en-2-yl vs. but-2-en-1-yl) significantly alters reactivity. For example, but-3-en-2-yl derivatives exhibit higher regioselectivity in hydrohalogenation .

Environmental Impact : Allyl ethers degrade faster than saturated analogs due to microbial action on the double bond, reducing environmental persistence .

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